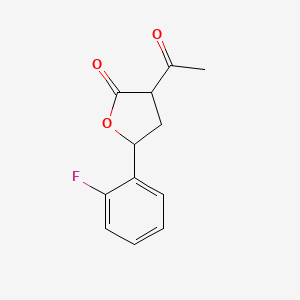

3-Acetyl-5-(2-fluorophenyl)dihydrofuran-2(3H)-one

Description

Properties

Molecular Formula |

C12H11FO3 |

|---|---|

Molecular Weight |

222.21 g/mol |

IUPAC Name |

3-acetyl-5-(2-fluorophenyl)oxolan-2-one |

InChI |

InChI=1S/C12H11FO3/c1-7(14)9-6-11(16-12(9)15)8-4-2-3-5-10(8)13/h2-5,9,11H,6H2,1H3 |

InChI Key |

KGMZWPTZZONMOU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CC(OC1=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-(2-fluorophenyl)dihydrofuran-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 2-fluorophenyl-substituted β-keto ester, under acidic or basic conditions. The reaction typically proceeds through an intramolecular aldol condensation, followed by dehydration to form the dihydrofuran ring.

Industrial Production Methods

In an industrial setting, the production of 3-Acetyl-5-(2-fluorophenyl)dihydrofuran-2(3H)-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-(2-fluorophenyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-Acetyl-5-(2-fluorophenyl)dihydrofuran-2(3H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-(2-fluorophenyl)dihydrofuran-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for its target, while the acetyl group may influence its pharmacokinetic properties.

Comparison with Similar Compounds

a. 3-Acetyl-5-(3-fluorophenyl)dihydrofuran-2(3H)-one (CAS 1533539-42-2)

- Structural Difference : Fluorine is at the 3-position of the phenyl ring instead of the 2-position.

- Impact : The meta-fluorine substitution may alter steric and electronic interactions compared to the ortho-substituted target compound. This could affect solubility, crystallinity, or receptor binding in biological systems .

b. 3-Acetyl-5-(4-chlorophenyl)dihydrofuran-2(3H)-one (CAS 1267535-45-4)

- Structural Difference : Chlorine replaces fluorine and is located at the 4-position of the phenyl ring.

- Physicochemical Properties :

- Biological Relevance : Chlorine’s stronger electron-withdrawing effect may enhance stability or modulate interactions with hydrophobic enzyme pockets compared to fluorine .

c. 4-Acetyl-5-(4-chlorophenyl)dihydrofuran-2(3H)-one (CAS 83144-11-0)

- Structural Difference : Acetyl group is at the 4-position instead of the 3-position.

- Impact : Altered substituent positioning may disrupt lactone ring planarity, affecting reactivity or metabolic stability .

Analogs with Varied Substituents

a. 5-(Bromomethyl)-5-(aryl)dihydrofuran-2(3H)-ones

- Example : 5-(Bromomethyl)-5-(2-chlorophenyl)dihydrofuran-2(3H)-one (CAS data in ).

- Key Difference : Bromomethyl substituent introduces a reactive site for further functionalization (e.g., nucleophilic substitution).

- Application : Useful in synthesizing more complex derivatives via Suzuki coupling or alkylation .

b. 3-Methyl-5-(2-oxopropyl)dihydrofuran-2(3H)-one (CAS 90482-36-3)

- Structural Difference : Methyl and oxopropyl groups replace acetyl and fluorophenyl groups.

- Physicochemical Properties: Molecular Weight: 156.18 g/mol (smaller due to lack of aromatic substituents). Boiling Point: Not reported, but likely lower than halogenated analogs due to reduced polarity .

Biological Activity

3-Acetyl-5-(2-fluorophenyl)dihydrofuran-2(3H)-one, a compound with the molecular formula and CAS No. 1267278-12-5, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 222.21 g/mol

- Structure : The compound features a dihydrofuran core with an acetyl group and a fluorophenyl substituent, which may influence its biological activity.

Biological Activity Overview

The biological activities of 3-Acetyl-5-(2-fluorophenyl)dihydrofuran-2(3H)-one can be categorized into several key areas:

2. Inhibition of Enzymatic Activity

The compound's structural features may allow it to interact with specific enzymes. For example, studies on related compounds have demonstrated selective inhibition of adenylyl cyclase (AC), an enzyme implicated in pain signaling pathways. The presence of the fluorine atom in the phenyl ring is hypothesized to enhance binding affinity and selectivity towards ACs, particularly AC1, which is crucial for chronic pain sensitization .

3. Neuroprotective Effects

Similar compounds have been evaluated for neuroprotective effects against oxidative stress and neurodegeneration. For instance, γ-butyrolactones have demonstrated protective effects in neuronal cell lines against cytotoxicity induced by reactive oxygen species (ROS) . While direct evidence for 3-Acetyl-5-(2-fluorophenyl)dihydrofuran-2(3H)-one is lacking, its structural similarities suggest that it may possess comparable neuroprotective properties.

Case Studies and Research Findings

A review of literature reveals several relevant findings regarding the biological activities of related compounds:

The proposed mechanism of action for 3-Acetyl-5-(2-fluorophenyl)dihydrofuran-2(3H)-one may involve:

- Enzyme Binding : Interaction with adenylyl cyclase or other target enzymes leading to modulation of cAMP levels.

- Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress in neuronal tissues.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-Acetyl-5-(2-fluorophenyl)dihydrofuran-2(3H)-one, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, bromination of dihydrofuran-2(3H)-one followed by nucleophilic attack with thiophenol or fluorophenyl derivatives has been reported to yield structurally similar lactones . Optimizing reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) improves yields. For instance, using benzyloxy-protected intermediates and deprotection under acidic conditions achieved 88–100% yields in analogous γ-butyrolactone syntheses .

Q. How is the structure of 3-Acetyl-5-(2-fluorophenyl)dihydrofuran-2(3H)-one confirmed experimentally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key diagnostic signals include:

- ¹H NMR : Acetyl group protons (δ ~2.1–2.5 ppm), fluorophenyl aromatic protons (δ ~7.1–7.4 ppm), and dihydrofuran ring protons (δ ~4.2–5.3 ppm) .

- ¹³C NMR : Lactone carbonyl (δ ~170–175 ppm) and fluorophenyl carbons (δ ~115–160 ppm) .

Elemental analysis (C, H, O) and HRMS further validate molecular composition .

Q. What preliminary biological activities have been reported for dihydrofuran-2(3H)-one derivatives?

- Methodological Answer : Derivatives exhibit modulatory effects on cytokines like IL6. For example, 3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one was shown to reverse metformin-mediated inhibition of IL6 secretion in lipopolysaccharide-treated cells . Apoptosis and senescence assays in vascular endothelial cells (VECs) using similar compounds revealed integrin β4-mediated pathways .

Advanced Research Questions

Q. How can enantioselective synthesis of 3-Acetyl-5-(2-fluorophenyl)dihydrofuran-2(3H)-one be achieved, and what chiral catalysts are effective?

- Methodological Answer : Asymmetric catalysis using organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) can induce enantioselectivity. For dihydrofuran-2(3H)-ones, stereospecific cyclization via hypervalent iodine reagents or Vilsmeier-Haack conditions (POCl₃/DMF) favors (Z)-configured products due to steric hindrance . Chiral HPLC or NMR with shift reagents (e.g., Eu(hfc)₃) verifies enantiomeric excess .

Q. What structural modifications enhance the bioactivity of 3-Acetyl-5-(2-fluorophenyl)dihydrofuran-2(3H)-one derivatives?

- Methodological Answer : SAR studies highlight:

- Acetyl group : Replacement with bulkier acyl groups (e.g., benzoyl) increases lipophilicity and membrane permeability .

- Fluorophenyl substituent : Electron-withdrawing groups (e.g., nitro or trifluoromethyl) enhance binding to hydrophobic pockets in target proteins .

- Lactone ring : Saturation or substitution at the 5-position modulates conformational flexibility and metabolic stability .

Q. How do conflicting NMR spectral data for dihydrofuran-2(3H)-one derivatives arise, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from dynamic rotational isomerism or solvent-dependent shifts. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.